THZ1

Overview

Description

THZ1 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It also inhibits cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13). This compound has shown significant potential in cancer research due to its ability to downregulate MYC expression, a critical oncogene in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: THZ1 is synthesized through a series of chemical reactions involving the modification of a core structure to achieve high selectivity and potency for CDK7. The synthesis involves the use of specific reagents and conditions to ensure the covalent binding of this compound to the target kinase. The key steps include the formation of a covalent bond with the cysteine residue outside the kinase domain of CDK7 .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions: THZ1 undergoes covalent binding reactions with its target kinases, primarily involving the formation of a covalent bond with the cysteine residue. This reaction is highly selective and irreversible, leading to the inhibition of kinase activity .

Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as dimethyl sulfoxide (DMSO) and specific kinase inhibitors. The reaction conditions include controlled temperature and pH to ensure the selective binding of this compound to the target kinases .

Major Products Formed: The major product formed from the reaction of this compound with its target kinases is a covalently bound complex that inhibits the kinase activity. This inhibition leads to the downregulation of key oncogenes such as MYC, resulting in the suppression of cancer cell proliferation .

Scientific Research Applications

THZ1 has been extensively studied for its potential in cancer therapy. It has shown significant efficacy in various cancer models, including ovarian cancer, neuroblastoma, breast cancer, and pancreatic cancer. This compound’s ability to inhibit CDK7, CDK12, and CDK13 makes it a valuable tool in studying transcriptional regulation and its role in cancer progression .

In addition to cancer research, this compound has applications in studying the mechanisms of transcriptional regulation and the role of cyclin-dependent kinases in cellular processes. It is also used in drug discovery and development as a lead compound for designing new inhibitors with improved selectivity and potency .

Mechanism of Action

THZ1 exerts its effects by covalently binding to the cysteine residue outside the kinase domain of CDK7. This binding inhibits the phosphorylation of the C-terminal domain of RNA polymerase II, leading to defects in transcriptional initiation, elongation, and capping. The inhibition of CDK7 also affects the activation of other cyclin-dependent kinases, resulting in the suppression of key oncogenes such as MYC .

Comparison with Similar Compounds

THZ1 is unique in its ability to selectively inhibit CDK7, CDK12, and CDK13 through covalent binding. Similar compounds include YKL-5-124, which is a more selective CDK7 inhibitor, and THZ531, a derivative of this compound that retains the phenylaminopyrimidine structure but with improved selectivity for CDK7 .

List of Similar Compounds:- YKL-5-124

- THZ531

- E9 (a CDK12 inhibitor that overcomes resistance to this compound)

This compound’s unique mechanism of action and broad-spectrum activity against multiple cancer types make it a valuable compound in cancer research and drug development .

Biological Activity

THZ1 is a selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in regulating transcription and cell cycle progression. Its biological activity has been extensively studied across various cancer types, revealing significant insights into its mechanisms of action, therapeutic potential, and the molecular pathways it influences.

This compound exerts its effects primarily through the inhibition of CDK7, leading to a decrease in RNA polymerase II (RNAPII) phosphorylation. This inhibition results in the downregulation of several oncogenes and anti-apoptotic factors, which are critical for tumor cell survival.

- Inhibition of RNAPII Phosphorylation : this compound treatment leads to reduced phosphorylation at serine residues S2, S5, and S7 of the carboxyl-terminal domain (CTD) of RNAPII. This reduction correlates with decreased transcriptional activity in various cancer cell lines, including cholangiocarcinoma (CCA) and pancreatic ductal adenocarcinoma (PDAC) .

- Downregulation of Oncogenes : this compound has been shown to significantly downregulate the expression of key oncogenes such as c-MYC, MCL-1, and BCL-X_L. These changes contribute to the induction of apoptosis in cancer cells .

Cholangiocarcinoma (CCA)

In CCA cells, this compound was found to inhibit cell viability and induce apoptosis. The compound demonstrated a dose-dependent reduction in global RNA levels after a short exposure time, indicating its potent transcriptional repression capabilities. RNA sequencing revealed that genes involved in DNA-dependent transcription were significantly affected by this compound treatment .

Pancreatic Ductal Adenocarcinoma (PDAC)

This compound's efficacy varies depending on the KRAS mutation subtype present in PDAC. Specifically, it showed a stronger apoptotic effect on KRAS-G12V mutant cells compared to KRAS-G12D mutant cells. In xenograft models, this compound effectively inhibited tumor growth associated with KRAS-G12V mutations . The compound also suppressed super-enhancer activity linked to these mutations, further elucidating its selective targeting mechanism.

Case Study 1: Multiple Myeloma

A study involving multiple myeloma (MM) cell lines demonstrated that this compound effectively reduced cell proliferation at low nanomolar concentrations (<300 nM). The treatment led to significant apoptosis as indicated by PARP cleavage and increased γH2A.X expression, suggesting DNA damage . The downregulation of MCL-1 and c-MYC was observed as early as 1-3 hours post-treatment, highlighting this compound's rapid action on transcriptional targets.

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

In NSCLC models, this compound treatment resulted in decreased viability and induced apoptosis through similar mechanisms involving the downregulation of key survival genes. The compound's ability to inhibit CDK7 was crucial for reducing tumor growth in both in vitro and in vivo settings .

Summary of Research Findings

| Cancer Type | Key Findings | Mechanism |

|---|---|---|

| Cholangiocarcinoma (CCA) | Induces apoptosis; inhibits cell viability; downregulates global RNA levels. | Inhibits RNAPII phosphorylation; downregulates oncogenes. |

| Pancreatic Cancer | Stronger efficacy against KRAS-G12V mutation; inhibits super-enhancer activity. | Selective targeting based on KRAS mutation subtype. |

| Multiple Myeloma | Reduces proliferation; induces DNA damage; downregulates MCL-1 and c-MYC. | Rapid transcriptional repression via CDK7 inhibition. |

| Non-Small Cell Lung Cancer | Decreases viability; induces apoptosis through downregulation of survival genes. | Similar CDK7 inhibition mechanism as seen in other cancers. |

Properties

IUPAC Name |

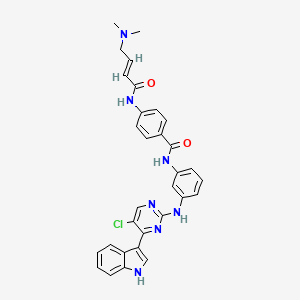

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJNFLYHUXWUPF-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of THZ1?

A1: this compound covalently binds to CDK7, inhibiting its kinase activity. [, , ] This disrupts the phosphorylation of key substrates involved in cell cycle progression (e.g., CDK1, CDK2) and gene transcription (e.g., RNA polymerase II C-terminal domain). [, , , , ]

Q2: How does this compound affect gene transcription?

A2: this compound preferentially targets genes regulated by super-enhancers, large clusters of transcriptional enhancers often found associated with oncogenes. [, , , , , ] This leads to the downregulation of key oncogenic drivers, including MYC, MCL-1, and BCL-XL, promoting apoptosis and inhibiting tumor growth. [, , , , ]

Q3: Does this compound impact cellular metabolism?

A3: Research suggests that this compound can disrupt cellular metabolism, particularly in certain cancers like B-cell acute lymphocytic leukemia (B-ALL). This occurs through downregulation of c-MYC-mediated metabolic enzymes and impacts the production of cellular metabolic intermediates. []

Q4: How does this compound affect RNA polymerase II dynamics?

A4: this compound has been shown to cause widespread loss of promoter-proximal paused RNA polymerase II, leading to polymerase accumulation within the body of many genes. This suggests an impact on transcriptional elongation. Additionally, this compound suppresses RNA polymerase “read through” at the 3' end of genes, particularly long genes, possibly due to slower elongation rates. []

Q5: What types of cancer have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancers, including:

- Triple-negative breast cancer (TNBC) [, , , ]

- Multiple myeloma [, ]

- MYCN-amplified neuroblastoma [, ]

- Peripheral T cell lymphomas []

- Gallbladder cancer []

- Urothelial carcinoma []

- Hepatocellular carcinoma []

- Cervical cancer []

Q6: Are there specific genetic features that influence sensitivity to this compound?

A6: Research suggests that:

- MYCN amplification: Cancers with MYCN amplification, like neuroblastoma, exhibit high sensitivity to this compound. []

- KRAS mutations: this compound's efficacy in pancreatic ductal adenocarcinoma (PDAC) varies depending on the specific KRAS mutation subtype. []

- Mutated p53: TNBC cells harboring mutated p53 display increased sensitivity to this compound. []

Q7: What are the potential advantages of this compound over other CDK inhibitors?

A7: this compound demonstrates a high degree of selectivity for CDK7 over other CDKs. [] This selectivity may contribute to a wider therapeutic window and potentially fewer off-target effects compared to pan-CDK inhibitors.

Q8: Have any clinical trials been conducted with this compound?

A8: While specific details of ongoing clinical trials are not covered in these research articles, they highlight that CDK7 inhibitors, including this compound, are currently under clinical evaluation. []

Q9: What are the known mechanisms of resistance to this compound?

A9: One identified mechanism of resistance is the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein), leading to decreased intracellular this compound concentrations. [, ]

Q10: Are there strategies to overcome this compound resistance?

A10: Combining this compound with ABCB1 inhibitors, like tariquidar or zoriquidar, has shown potential in reversing resistance. [] Additionally, identifying and targeting alternative pathways or mechanisms driving tumor growth, alongside CDK7 inhibition, could be a viable approach.

Q11: What is the molecular formula and weight of this compound?

A11: While not explicitly stated in these research articles, this information can be readily obtained from publicly available chemical databases such as PubChem and ChemSpider.

Q12: Are there any specific formulation strategies to improve this compound's stability or bioavailability?

A12: While these research articles do not delve into detailed formulation strategies for this compound, the development of nanoparticle platforms, like the 8P4 NP, shows promise for improving targeted delivery and efficacy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.